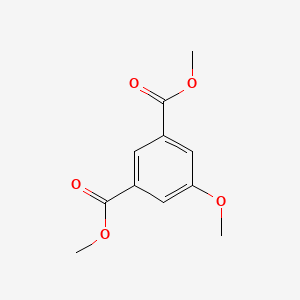
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Vue d'ensemble
Description
“2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9ClN2O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. According to PubChem, the molecular weight of “2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide” is approximately 214.60 g/mol .Applications De Recherche Scientifique
Structural Analysis and Conformation
The conformation of the N—H bond in acetamide derivatives, including those similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, has been studied. For example, a study focused on the structure of 2-chloro-N-(3-methylphenyl)acetamide, revealing insights into bond conformations and linking molecules via hydrogen bonds (Gowda et al., 2007).
Chemical Synthesis and Characterization
In chemical synthesis, derivatives of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide have been synthesized and characterized, exploring their ground state geometries and vibrational assignments. This is exemplified in the synthesis and characterization of various N,N-diacylaniline derivatives (Al‐Sehemi et al., 2017).
Environmental Impact and Metabolism Studies
The metabolism and environmental impact of related chloroacetamide herbicides have been extensively studied. For instance, the metabolism of chloroacetamide herbicides like acetochlor in human and rat liver microsomes has been investigated, providing insights into their metabolic pathways and potential environmental impacts (Coleman et al., 2000).
Photodegradation and Water Treatment
Research has been conducted on the photoassisted Fenton reaction for the complete oxidation of metolachlor, a compound structurally related to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, in water. This study is significant for understanding the photodegradation and potential water treatment applications of such compounds (Pignatello & Sun, 1995).
Luminescence Studies
Lanthanide-ion luminescence has been studied using aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores, which are structurally similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This research provides valuable insights into the applications of such compounds in luminescence and optical materials science (Andrews et al., 2009).
Green Synthesis Applications
The compound has potential applications in green chemistry, as seen in studies like the catalytic hydrogenation for the green synthesis of related compounds, which is important for environmentally friendly chemical production (Zhang, 2008).
Soil Reception and Activity in Agriculture
The reception and activity of chloroacetamide herbicides, including compounds related to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, in soil have been examined, particularly in agricultural contexts (Banks & Robinson, 1986).
Mécanisme D'action
Target of Action
Similar compounds in the chloroacetamide class, such as dimethenamid, are known to inhibit the synthesis of certain long-chain fatty acids .
Mode of Action
It can be inferred from similar compounds that it may interfere with the synthesis of long-chain fatty acids, thus affecting cell growth and division .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may disrupt the fatty acid synthesis pathway, leading to downstream effects on cell growth and division .
Result of Action
Based on its inferred mode of action, it can be speculated that the compound may lead to a reduction in cell growth and division by inhibiting the synthesis of long-chain fatty acids .
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQDDKJZPKLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401306 | |
| Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
CAS RN |
67291-72-9 | |
| Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


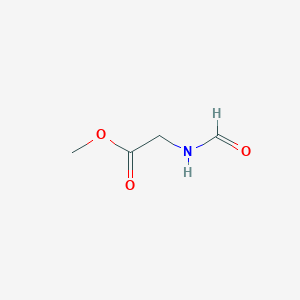

![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)

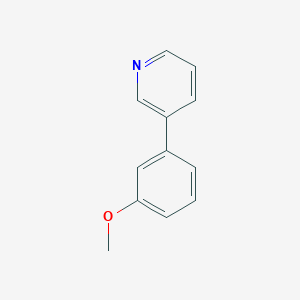
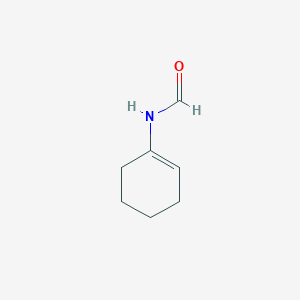
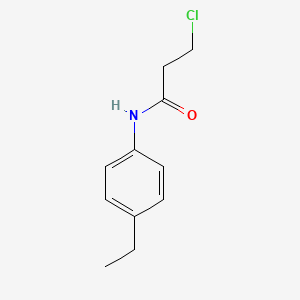
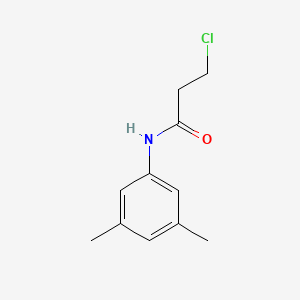
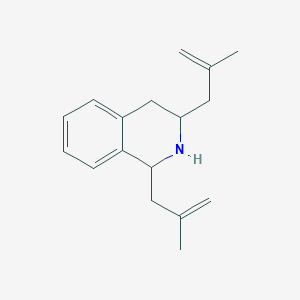
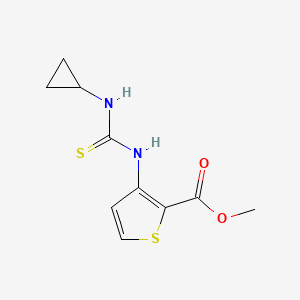
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)

